Agaropentaose

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

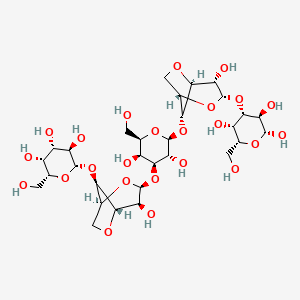

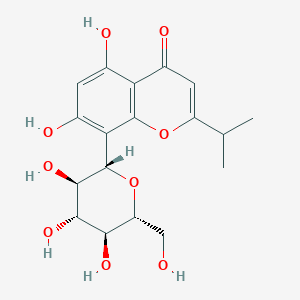

Agaropentaose is a type of agarooligosaccharide, which is derived from agarose, a polysaccharide found in the cell walls of red algae. Agarose is composed of alternating units of D-galactose and 3,6-anhydro-L-galactose linked by β-1,4 and α-1,3 glycosidic bonds this compound specifically consists of five monosaccharide units, making it a pentasaccharide

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Agaropentaose can be synthesized through the enzymatic hydrolysis of agarose using specific agarases. The process involves the use of β-agarase, which cleaves the β-1,4 glycosidic linkages in agarose to produce agarooligosaccharides . The reaction conditions typically include a controlled pH and temperature to optimize enzyme activity. For instance, β-agarase from certain marine bacteria has been shown to effectively produce this compound at an optimal pH of 7 and a temperature of 35°C .

Industrial Production Methods: Industrial production of this compound involves the large-scale cultivation of agarase-producing microorganisms, followed by the extraction and purification of the enzyme. The agarose substrate is then hydrolyzed using the purified enzyme under controlled conditions. The resulting mixture of agarooligosaccharides is further purified to isolate this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Agaropentaose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Enzymatic hydrolysis using β-agarase to break down agarose into agarooligosaccharides.

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize this compound, leading to the formation of various oxidized derivatives.

Reduction: Reducing agents like sodium borohydride can reduce this compound to produce reduced oligosaccharides.

Major Products Formed:

Hydrolysis: Produces smaller oligosaccharides and monosaccharides.

Oxidation: Results in oxidized derivatives with potential bioactive properties.

Reduction: Yields reduced oligosaccharides with altered chemical properties.

Wissenschaftliche Forschungsanwendungen

Agaropentaose has a wide range of applications in scientific research:

Chemistry: Used as a substrate to study the activity of agarases and other glycoside hydrolases.

Biology: Investigated for its prebiotic properties, promoting the growth of beneficial gut bacteria.

Medicine: Explored for its potential antioxidant, anti-inflammatory, and hepatoprotective effects.

Industry: Utilized in the food industry as a functional ingredient with potential health benefits.

Wirkmechanismus

The mechanism of action of agaropentaose involves its interaction with specific molecular targets and pathways:

Prebiotic Effect: this compound is not digested by human enzymes but is fermented by gut microbiota, leading to the production of short-chain fatty acids that promote gut health.

Antioxidant Activity: this compound can scavenge free radicals, reducing oxidative stress and protecting cells from damage.

Anti-inflammatory Effect: It modulates inflammatory pathways, reducing the production of pro-inflammatory cytokines.

Vergleich Mit ähnlichen Verbindungen

Agaropentaose is part of a family of agarooligosaccharides, which include agarotriose, agarotetraose, and agarose-derived neoagarooligosaccharides . Compared to these compounds, this compound has unique properties due to its specific structure:

Agarotriose: Consists of three monosaccharide units and has similar prebiotic and antioxidant properties.

Agarotetraose: Composed of four monosaccharide units and is also used in similar applications.

Neoagarooligosaccharides: Differ in their glycosidic linkages and have distinct biological activities.

Eigenschaften

Molekularformel |

C30H48O24 |

|---|---|

Molekulargewicht |

792.7 g/mol |

IUPAC-Name |

(2R,3R,4S,5S,6R)-4-[[(1S,3S,4S,5S,8R)-8-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[[(1S,3S,4S,5S,8R)-4-hydroxy-8-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]oxan-2-yl]oxy-4-hydroxy-2,6-dioxabicyclo[3.2.1]octan-3-yl]oxy]-6-(hydroxymethyl)oxane-2,3,5-triol |

InChI |

InChI=1S/C30H48O24/c31-1-6-11(34)14(37)15(38)27(47-6)51-20-9-4-44-24(20)19(42)30(50-9)54-23-13(36)8(3-33)48-28(17(23)40)52-21-10-5-45-25(21)18(41)29(49-10)53-22-12(35)7(2-32)46-26(43)16(22)39/h6-43H,1-5H2/t6-,7-,8-,9+,10+,11+,12+,13+,14+,15-,16-,17-,18+,19+,20-,21-,22+,23+,24+,25+,26-,27+,28+,29+,30+/m1/s1 |

InChI-Schlüssel |

YKYIBFHYGKNHKT-XNHDDFGWSA-N |

Isomerische SMILES |

C1[C@H]2[C@H]([C@@H](O1)[C@@H]([C@@H](O2)O[C@H]3[C@H]([C@H](O[C@H]([C@@H]3O)O[C@@H]4[C@@H]5CO[C@H]4[C@@H]([C@@H](O5)O[C@H]6[C@H]([C@H](O[C@H]([C@@H]6O)O)CO)O)O)CO)O)O)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |

Kanonische SMILES |

C1C2C(C(O1)C(C(O2)OC3C(C(OC(C3O)OC4C5COC4C(C(O5)OC6C(C(OC(C6O)O)CO)O)O)CO)O)O)OC7C(C(C(C(O7)CO)O)O)O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2S)-N-(3,4-Dihydro-3-oxo-2H-1,4-benzoxazin-7-yl)-2-[3-(1-methylethyl)-1,2,4-oxadiazol-5-yl]-1-pyrrolidinecarboxamide](/img/structure/B13434551.png)

![Ethyl 4-(4-Boc-piperazin-1-yl)benzo[b]thien-2-carboxylate](/img/structure/B13434566.png)

![(2-Isopropyl-2,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methanol](/img/structure/B13434602.png)